4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

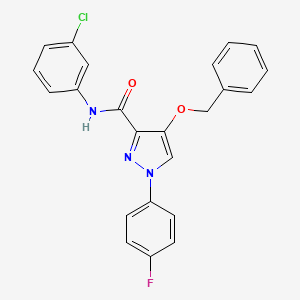

4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also includes benzyloxy, chlorophenyl, and fluorophenyl groups, which contribute to its distinct chemical properties.

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN3O2/c24-17-7-4-8-19(13-17)26-23(29)22-21(30-15-16-5-2-1-3-6-16)14-28(27-22)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYLTGFIHHNWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.

Attachment of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the pyrazole intermediate reacts with chlorobenzene and fluorobenzene derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that pyrazole derivatives can act as antiviral agents. For example, novel compounds derived from pyrazoles have shown promising results against various viruses, including measles and tobacco mosaic virus, with significant inhibitory effects observed at micromolar concentrations . The potential for 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide to exhibit similar antiviral properties warrants further investigation.

Example Synthesis Pathway

A general synthesis pathway might include:

- Formation of the Pyrazole Ring : Utilizing appropriate starting materials such as hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Introducing the benzyloxy and halogenated phenyl groups through electrophilic aromatic substitution or nucleophilic displacement.

- Carboxamide Formation : Finalizing the structure by converting a carboxylic acid precursor into the carboxamide using amine coupling techniques.

Therapeutic Potential

The unique combination of substituents in this compound suggests potential applications in treating various conditions, particularly those involving inflammation and pain management. The anti-inflammatory activity observed in related compounds indicates that this pyrazole derivative could be developed into a therapeutic agent for conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related pyrazole derivatives provides insights into its potential applications:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

- 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

- 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

- 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds.

Biological Activity

4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a novel compound belonging to the pyrazole family, characterized by its complex structure that includes multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific research on this compound is limited. Its molecular formula is C24H24ClFN3O3, with a molecular weight of approximately 437.471 g/mol .

Structural Characteristics

The compound features:

- Benzyloxy Group : Enhances lipophilicity and may influence biological interactions.

- Carboxamide Group : Often associated with biological activity and solubility.

- Aromatic Substituents : The presence of 3-chlorophenyl and 4-fluorophenyl groups may contribute to its pharmacological profile.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, some pyrazole carboxamides have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR . While specific data on this compound is lacking, its structural components suggest potential anticancer properties.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The halogenated groups in this compound may enhance these activities, although direct studies are needed to confirm this hypothesis.

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of pyrazole derivatives. For example, certain compounds have demonstrated effectiveness against bacterial strains and fungi, suggesting that this compound could also possess similar activities .

The proposed mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating enzyme activities associated with cell proliferation and inflammation. Such interactions are critical for understanding its therapeutic potential .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the modification of its pharmacological properties. Understanding the SAR is essential for optimizing its efficacy and selectivity against targeted diseases .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related pyrazole derivatives have been extensively studied:

- Antitumor Activity : Several derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.

- Inflammation Models : Pyrazole compounds have been tested in animal models for their ability to reduce inflammation markers.

Q & A

Q. Optimization tips :

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) .

Basic: How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Answer:

X-ray crystallography is critical for confirming molecular geometry and intermolecular interactions. Key steps include:

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure reflection intensities.

- Structure solution : Employ SHELXD (in SHELX suite) for direct methods to locate heavy atoms, followed by SHELXL for least-squares refinement .

- Validation : Check for disorders using PLATON and refine hydrogen positions with riding models.

Example : A related pyrazole derivative (5-acyloxypyrazole) showed a dihedral angle of 85.2° between aromatic rings, resolved using SHELX with R-factor < 0.05 .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for modifying substituents on the pyrazole core?

Answer:

SAR studies focus on substituent effects on biological activity:

- Electron-withdrawing groups : Fluorine or chlorine at the 4-position enhances receptor binding by increasing electronegativity .

- Benzyloxy group : Modulating steric bulk (e.g., replacing benzyl with smaller alkyl groups) can improve solubility without compromising activity .

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cannabinoid receptors) .

- Comparative bioassays : Test analogs in vitro (e.g., IC50 in enzyme inhibition assays) to correlate substituent changes with potency .

Advanced: How should researchers address contradictions in biological activity data across different studies?

Answer:

Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardization : Use validated protocols (e.g., CLIA guidelines) for assays like MIC (antibacterial) or receptor-binding IC50 .

- Purity verification : Characterize compounds via HPLC (>98% purity) and NMR to exclude confounding impurities .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50) and statistical tools (e.g., ANOVA) to identify outliers .

Example : A pyrazole derivative showed conflicting antibacterial results due to differing solvent systems (DMSO vs. saline); normalizing solvent polarity resolved discrepancies .

Advanced: What in vitro models are appropriate for assessing the compound's metabolic stability?

Answer:

Key models include:

- Liver microsomes : Incubate the compound with rat/human microsomes (37°C, NADPH system) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Plasma stability tests : Incubate in human plasma (37°C, 1–24 hrs) and measure degradation kinetics .

Data interpretation : A half-life (t1/2) >60 min in microsomes suggests favorable metabolic stability for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.